molecular formula C13H14F2N4S B6438416 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549011-62-1

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438416
CAS No.: 2549011-62-1
M. Wt: 296.34 g/mol
InChI Key: NKFJLUNLMVKOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549011-62-1) is a synthetic organic compound with a molecular formula of C13H14F2N4S and a molecular weight of 296.34 g/mol . This reagent is built around a piperazine core, a privileged scaffold in medicinal chemistry known for its favorable drug-like properties and ability to modulate a compound's physicochemical characteristics . The molecule is specifically functionalized with a 3,4-difluorobenzyl group at one nitrogen and a 1,2,5-thiadiazole heterocycle at the other . The 1,2,5-thiadiazole moiety is a key structural feature, acting as a bioisostere for pyrimidine and other aromatic rings, which can enhance binding affinity and improve pharmacokinetic properties . This specific molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. The integration of the piperazine and thiadiazole pharmacophores suggests significant research potential. Piperazine-thiadiazole hybrids are frequently explored in anticancer research, as thiadiazole derivatives are known to interact with various biological targets, including histone deacetylases (HDAC) and tubulin, and can induce apoptosis . Furthermore, such structures are often investigated for their antimicrobial properties, given the documented activity of related compounds against Gram-negative bacteria like E. coli, sometimes through inhibition of critical enzymes like enoyl-acyl carrier protein (ACP) reductase in the bacterial fatty acid synthesis pathway . Researchers may also investigate its potential in central nervous system (CNS) disorders, as the thiadiazole scaffold is noted for its ability to cross the blood-brain barrier . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4S/c14-11-2-1-10(7-12(11)15)9-18-3-5-19(6-4-18)13-8-16-20-17-13/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFJLUNLMVKOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

An alternative route involves reductive amination of 4-(1,2,5-thiadiazol-3-yl)piperazine with 3,4-difluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) . This method avoids the use of alkyl halides and proceeds under milder conditions.

Conditions :

  • Reducing Agent: NaBH₃CN (1.5 equivalents)

  • Solvent: Methanol

  • pH: 4–5 (acetic acid buffer)

  • Yield: 60–68%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute exposure at 100°C in N,N-dimethylformamide (DMF) achieves comparable yields to conventional heating.

Characterization and Analytical Validation

The final product is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 7.10–7.02 (m, 1H, Ar-H), 4.20 (s, 2H, CH₂), 3.55–3.45 (m, 4H, piperazine-H), 2.85–2.75 (m, 4H, piperazine-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C-F), 155.9 (thiadiazole-C), 135.6–115.2 (Ar-C), 54.3 (piperazine-C), 48.9 (CH₂).

  • IR (KBr) : 2920 cm⁻¹ (C-H), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).

Purity Assessment :

  • High-Performance Liquid Chromatography (HPLC): >98% purity

  • Melting Point: 142–145°C

Challenges and Regulatory Considerations

Regioselectivity in Alkylation

Competing alkylation at both piperazine nitrogens necessitates careful stoichiometric control. Using a 1:1 molar ratio of alkylating agent to piperazine minimizes bis-alkylation byproducts.

Scale-Up Limitations

Large-scale reactions face challenges in solvent removal and intermediate purification. Continuous flow systems have been proposed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Fluorinated Benzyl Derivatives
  • RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine) :

    • Structure : Differs in the fluorine substitution pattern (2,6-difluoro vs. 3,4-difluoro).
    • Properties : Higher purity (95% UHPLC) and moderate yield (21%) compared to other analogues. The 2,6-difluoro configuration may reduce steric hindrance, enhancing synthetic accessibility .
    • Relevance : Highlights the impact of fluorine positioning on stability and synthesis efficiency.
  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine :

    • Structure : Contains a single fluorine atom on the benzyl group and a tetrahydrofuran linker.
    • Properties : Designed for low lipophilicity and brain penetration, emphasizing fluorine’s role in tuning pharmacokinetics .
Heterocyclic and Aromatic Substitutions
  • 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (I–III) :

    • Structure : Replace thiadiazole with halobenzoyl groups (fluoro, dichloro).
    • Conformation : Piperazine adopts a chair conformation with equatorial substituents; halogen type influences molecular packing and solubility .
    • Relevance : Demonstrates how heterocycle choice affects supramolecular interactions.
  • Benzylpiperazine Analogues () :

    • Examples : 1-(3-Trifluoromethylphenyl)piperazine, 1-(3-chlorophenyl)piperazine.
    • Properties : Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor affinity but may increase metabolic stability concerns .
Anti-Inflammatory and Antihistamine Analogues
  • Cyclizine Derivatives (I–III) :

    • Structure : Benzhydryl and tolyl substituents instead of thiadiazole.
    • Activity : Exhibit acute anti-inflammatory effects in rat paw edema models, suggesting piperazine’s versatility in modulating H1 receptors .
  • Dopamine D2 Receptor Ligands () :

    • Example : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine.
    • Activity : High D2 receptor affinity due to nitro and methoxy substituents, indicating that electron-deficient groups enhance target engagement .
Metabolic Stability
  • Meclozine Metabolites () :
    • Structure : 4-Chlorophenyl and methylphenyl substituents.
    • Metabolism : Extensive hepatic modification (e.g., oxidation, glucuronidation) underscores the susceptibility of benzylpiperazines to metabolic degradation .
Melting Points and Solubility
  • Compounds 13–19 () :
    • Melting Points : Range from 65.2°C to 92.1°C, influenced by aryloxy and halogen substituents.
    • Synthesis : Yields (43–68%) and purity correlate with substituent complexity; bulkier groups reduce efficiency .
Docking and Conformational Analysis
  • Autodock Studies () :
    • Methodology : Lamarckian genetic algorithms predict ligand-receptor interactions.
    • Relevance : Thiadiazole’s planar structure may favor π-π stacking in hydrophobic pockets compared to bulkier substituents .

Data Tables

Table 2. Pharmacological Activity Overview

Compound Class Biological Target Key Finding Reference
Thiadiazole-Piperazines Undefined Likely CNS activity (analogue-based)
Cyclizine Analogues H1 Receptor ED₅₀ = 12 mg/kg (anti-inflammatory)
D2 Receptor Ligands Dopamine D2 Ki = 0.8 nM (highest affinity)

Biological Activity

1-[(3,4-Difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that belongs to the class of piperazine derivatives containing a thiadiazole moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{12}F_{2}N_{4}S
  • Molecular Weight : 286.31 g/mol
  • SMILES Notation : FC(F)c1ccc(cc1)CNC(=N)S(=N)c2ncncs2

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µg/mL)
1MCF-72.32
2HepG29.6
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via cell cycle arrest at the G2/M phase . Additionally, the compound's ability to inhibit specific protein targets involved in cancer progression has been suggested.

Anticonvulsant Activity

Thiadiazole derivatives have also shown promise as anticonvulsant agents:

  • In Vivo Studies : Compounds derived from thiadiazole were tested for their anticonvulsant properties using the maximal electroshock (MES) test. Results indicated that certain derivatives significantly inhibited seizures with minimal neurotoxicity .
CompoundInhibition (%)Dosage (mg/kg)
A74.5230
B74.8830

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays:

  • Cellular Studies : The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .

Case Studies

Several case studies have been documented concerning the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that a series of piperazine-based thiadiazole compounds were evaluated for their anticancer effects, showing promising results against multiple cancer cell lines .
  • Anticonvulsant Activity Evaluation : Another research conducted on piperazine derivatives indicated that modifications in the substituents significantly affected their anticonvulsant potency, with some compounds showing high efficacy in animal models .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for 1-[(3,4-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine?

Methodological Answer:
Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

  • Step 1: Alkylation of piperazine with 3,4-difluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3,4-difluorophenylmethyl group .
  • Step 2: Coupling the secondary amine of piperazine with a 1,2,5-thiadiazole moiety. This may involve nucleophilic substitution using a thiadiazolyl halide or Suzuki-Miyaura cross-coupling if pre-functionalized intermediates are used.
    Key Conditions:
  • Solvents: DMF or dichloromethane for alkylation; aqueous-DCM mixtures for Cu(I)-catalyzed click reactions (if applicable) .
  • Catalysts: CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition (if introducing heterocycles via triazole linkages) .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC for high-purity isolation .

Basic: How can structural characterization of this compound be validated using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns on the piperazine ring and aromatic regions. For example:
    • Piperazine protons resonate at δ 2.4–3.8 ppm (split into multiplets due to coupling).
    • Thiadiazole protons (if present) appear as singlets near δ 8.5–9.0 ppm .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur content.
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹ for secondary amines) and C-F stretches (1000–1300 cm⁻¹) .

Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Methodological Answer:
Piperazine-thiadiazole hybrids are explored for:

  • Neurological Targets: Dopamine/serotonin receptor modulation due to piperazine’s affinity for GPCRs. The 3,4-difluorophenyl group may enhance blood-brain barrier penetration .
  • Enzyme Inhibition: Thiadiazole moieties can act as bioisosteres for carboxylic acids, potentially inhibiting kinases or proteases. Molecular docking studies (e.g., using AutoDock Vina) can predict binding poses to enzymes like tyrosine kinases .
    Data Support: Analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) show IC₅₀ values <10 μM in kinase assays, suggesting structure-activity relationships (SAR) dependent on fluorophenyl substitution .

Advanced: How do conflicting reports on the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:
Contradictions arise from:

  • pH Sensitivity: Piperazine derivatives may degrade in acidic environments (e.g., gastric fluid). Stability assays (HPLC monitoring over 24h in pH 1–7.4 buffers) are critical for pharmacokinetic studies .
  • Oxidative Stress: Thiadiazole rings are prone to oxidation. Include antioxidants (e.g., ascorbic acid) in cell culture media to mitigate false-positive cytotoxicity results .
    Mitigation Strategy: Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products and refine storage protocols (e.g., inert atmosphere, −20°C) .

Advanced: What strategies optimize the compound’s selectivity for target receptors vs. off-target effects?

Methodological Answer:

  • SAR Studies: Modify substituents on the thiadiazole or difluorophenyl groups. For example:
    • Replace 3,4-difluorophenyl with 2,4-difluorophenyl to reduce hERG channel binding (linked to cardiotoxicity) .
    • Introduce methyl groups to the piperazine ring to enhance steric hindrance against off-target enzymes .
  • Computational Screening: Use molecular dynamics simulations (e.g., GROMACS) to predict interactions with non-target proteins like cytochrome P450 isoforms .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Metabolic Instability: Phase I metabolism (e.g., CYP3A4-mediated oxidation) may reduce bioavailability. Use liver microsome assays to identify major metabolites and refine dosing regimens .
  • Tissue Penetration Limits: The compound’s logP (~2.5–3.5) may limit CNS access. Modify logP via pro-drug strategies (e.g., esterification of piperazine) to improve brain-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.